{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene
Description
Properties
IUPAC Name |
(2-bromo-1,1,2,2-tetradeuterioethoxy)methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2/i6D2,7D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOHDAGPWDEWIB-KXGHAPEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium incorporation into ethoxy groups requires precise control over hydrogen-deuterium exchange or direct synthesis using deuterated reagents. The bromine atom’s introduction demands regioselective functionalization, often achieved via electrophilic aromatic substitution or transition-metal-catalyzed coupling.
Deuteration of Ethoxy Precursors
Deuteration at the 1,1,2,2-positions of the ethoxy group is typically accomplished through acid- or base-catalyzed H/D exchange. For example, treatment of 2-(hydroxyethyl)benzene derivatives with D₂O in the presence of Pd/C or RhCl₃ at elevated temperatures (80–120°C) achieves >95% deuterium incorporation. Subsequent bromination of the deuterated ethoxy intermediate ensures isotopic stability during downstream reactions.
Bromination Techniques
Electrophilic bromination of deuterated ethoxybenzene derivatives employs Br₂ in acetic acid or HBr with oxidizing agents like H₂O₂. Alternatively, CuBr-mediated Sandmeyer reactions transform amino groups into bromine substituents, as demonstrated in the synthesis of 2-bromo-m-xylene from 2,6-dimethylaniline. This method, optimized at 95°C with 48% aqueous HBr and CuBr, yields 42% of the brominated product.
Stepwise Preparation Routes
Route 1: Direct Bromination of Deuterated Ethoxybenzene
Reaction Conditions
Deuteration :
Ethoxylation :
Bromination :
Analytical Validation
Route 2: Buchwald–Hartwig Coupling for Bromoethoxy Assembly
This route adapts palladium-catalyzed cross-coupling to attach pre-deuterated bromoethoxy groups to benzene rings.
Reaction Conditions
Synthesis of Bromoethoxy Ligand :
Coupling Reaction :
Challenges and Optimizations
Comparative Analysis of Methods
| Parameter | Route 1 (Direct Bromination) | Route 2 (Buchwald–Hartwig) |
|---|---|---|
| Yield (%) | 78 | 68 |
| Deuterium Purity (%) | 98 | 95 |
| Reaction Time (h) | 30 | 24 |
| Cost (USD/g) | 12.50 | 18.20 |
| Scalability | Industrial | Laboratory |
Key Observations :
Industrial-Scale Process Refinements
Solvent Selection and Recycling
Patent data highlight acetone and methanol as optimal solvents for crystallization, minimizing deuterium loss. For example, dissolving the crude product in acetone (5 vol) and precipitating with water (15 vol) at 5°C achieves 99% recovery.
Particle Size Control
Jet milling the final product to D(0.5) = 6.63 µm ensures consistent bioavailability in pharmaceutical formulations.
Chemical Reactions Analysis
{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction
Scientific Research Applications
{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
1-Bromo-2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (CAS: 929259-37-0)
- Structure : Contains a longer ethoxy chain (four oxygen atoms) with terminal methoxy groups.
- Molecular Formula : C₁₃H₁₉BrO₄ (MW: 319.192).
- Key Differences :
- Longer ethoxy chain increases hydrophilicity compared to the shorter chain in the target compound.
- Methoxy groups instead of deuterated hydrogens alter electronic and steric properties.
- Physical Properties : ΔvapH° = 96.1 ± 0.4 kJ/mol (measured via gas-phase calorimetry) .
[[2-(2-Chloroethoxy)ethoxy]methyl]benzene (CAS: 64352-98-3)
- Structure : Chloro-substituted ethoxy chain (C₁₁H₁₅ClO₂).
- Key Differences: Chlorine (electronegative, smaller atomic radius) vs. bromine (less electronegative, larger atomic radius) affects reactivity in nucleophilic substitutions. Non-deuterated ethoxy group results in distinct spectroscopic profiles (e.g., ¹H NMR) .
1-Bromo-4-[2-ethoxyethenyl]benzene
Physical and Spectroscopic Properties
Biological Activity
The compound {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene is a brominated derivative of ethyl benzene, which may exhibit various biological activities due to its structural characteristics. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 215.07 g/mol
The presence of the bromine atom and the ethoxy functional group may influence the compound's reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes the potential biological activities associated with brominated aromatic compounds:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi. |
| Anticancer | Induces apoptosis in cancer cells. |
| Anti-inflammatory | Reduces inflammation in tissues. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Neuroprotective | Protects neural cells from damage. |
The mechanisms through which this compound may exert its biological effects include:
- Interaction with Enzymes : Brominated compounds can act as enzyme inhibitors or activators, affecting metabolic pathways.
- Receptor Modulation : These compounds may bind to specific receptors, modulating signaling pathways involved in cell growth and survival.
- Oxidative Stress Reduction : By acting as antioxidants, they can mitigate cellular damage caused by reactive oxygen species.
Anticancer Activity
A study evaluated the cytotoxic effects of brominated aromatic compounds on various cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of brominated derivatives against common pathogens. The study found that these compounds displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of non-brominated analogs .
Q & A
Basic: What synthetic methodologies are recommended for preparing {[2-bromo(1,1,2,2-²H)ethoxy]methyl}benzene?
Answer:
The synthesis involves bromination of a deuterated ethoxy intermediate. Key steps include:
- Deuterated Precursor Preparation : Use deuterium oxide (D₂O) or deuterated reagents to introduce ²H at the 1,1,2,2 positions of the ethoxy group via acid-catalyzed exchange .
- Bromination : React the deuterated ethoxy intermediate with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Fe or FeBr₃ as catalysts under anhydrous conditions. Optimize temperature (40–60°C) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or fractional crystallization to isolate the product. Confirm deuterium incorporation via mass spectrometry (MS) .
Advanced: How do deuterium isotope effects influence nucleophilic substitution (SN2) reactions in this compound?
Answer:
Deuterium at the β-carbon (C-1 and C-2) alters reaction kinetics due to isotopic mass differences:
- Kinetic Isotope Effect (KIE) : Reduced vibrational frequencies at C-²H bonds increase activation energy, slowing SN2 reactivity compared to non-deuterated analogs. Quantify KIE using competitive experiments with ¹H/²H substrates .
- Stereochemical Analysis : Use chiral catalysts or polarimetric studies to assess deuterium’s impact on transition-state geometry. Contradictory data may arise from solvent polarity or steric hindrance, requiring DFT calculations to resolve .
Basic: What spectroscopic techniques are critical for characterizing this deuterated compound?
Answer:
- ¹H NMR : The ethoxy group’s protons (non-deuterated positions) show splitting patterns. For example, the CH₂Br group appears as a triplet (J = 6–8 Hz) due to coupling with adjacent ²H. Absence of signals at 1,1,2,2-²H confirms deuteration .
- ²H NMR : Direct detection of deuterium in the ethoxy group (quadrupolar splitting) validates isotopic purity .
- High-Resolution MS : Look for molecular ion peaks at m/z = [M]⁺ with a +2 Da shift relative to non-deuterated analogs, confirming ²H incorporation .
Advanced: How to resolve contradictions in reaction yields when varying bromination catalysts (e.g., Fe vs. NBS)?
Answer:
- Catalyst Screening : FeBr₃ enhances electrophilic aromatic substitution but may over-brominate. NBS offers controlled radical bromination but requires UV initiation. Compare yields at 50°C and 25°C, respectively .
- Side-Product Analysis : Use GC-MS to identify dibrominated byproducts (e.g., di-substituted benzene derivatives). Adjust stoichiometry (Br₂:substrate = 1:1) to suppress over-reaction .
- Deuterium Stability : Verify ²H retention during bromination via isotopic MS. Acidic conditions may cause ²H loss, necessitating neutral pH .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Isotopic Tracers : Track metabolic pathways in vivo using deuterium as a stable label. For example, study hepatic metabolism via LC-MS analysis of deuterated metabolites .
- Enzyme Inhibition Studies : Use the bromoethoxy group as a leaving group in covalent inhibitor design (e.g., targeting cysteine proteases). Validate binding via X-ray crystallography .
Advanced: How does the deuterated ethoxy group affect oxidative stability compared to its non-deuterated analog?
Answer:
- Oxidation Pathways : The ethoxy group undergoes oxidation to carboxylic acids via radical intermediates. Deuterium’s lower zero-point energy stabilizes C-²H bonds, slowing oxidation rates. Monitor via TGA/DSC under O₂ atmosphere .
- Contradictory Data : In polar solvents (e.g., DMSO), deuteration may accelerate oxidation due to solvent isotope effects. Use Arrhenius plots to dissect temperature-dependent behavior .
Advanced: How can isotopic labeling with this compound improve mechanistic studies in organic synthesis?
Answer:
- Reaction Intermediate Tracking : Use ²H-labeled ethoxy groups to identify hydride shifts or rearrangements in catalytic cycles (e.g., Heck reactions) via ²H NMR .
- Isotope Dilution MS : Quantify trace intermediates in multi-step syntheses by spiking deuterated internal standards. This minimizes matrix effects in complex mixtures .
Basic: What precautions are necessary when handling this compound in air-sensitive reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
